4-Fluorophenyl vs. 4-Methoxyphenyl at Thiadiazole C5: A 1.5-Fold Potency Differential in HEK293T Cytotoxicity
In a direct head-to-head SAR study of 5-phenyl-substituted 1,3,4-thiadiazol-2-amines, the N-benzyl-5-(4-fluorophenyl)- analog exhibited an IC₅₀ of 34.71 µM against HEK293T cells, compared with 52.63 µM for the corresponding N-benzyl-5-(4-methoxyphenyl)- derivative—a 1.52-fold potency advantage conferred by the 4-fluorophenyl substituent [1]. The same 4-fluorophenyl-bearing analog also outperformed the cisplatin control against the MDA-MB-231 breast cancer cell line [1]. This demonstrates that the 4-fluorophenyl group at the thiadiazole C5 position is a key potency determinant that cannot be replicated by a 4-methoxyphenyl replacement. The target compound (CAS 392243-55-9) retains this identical 4-fluorophenyl-thiadiazole pharmacophore, and while direct IC₅₀ data for the target compound itself are not yet reported in primary literature, this class-level SAR provides a rational basis for prioritizing the 4-fluorophenyl-bearing scaffold over methoxy-substituted phenyl analogs in procurement for anticancer SAR programs.
| Evidence Dimension | Cytotoxicity (IC₅₀) against HEK293T cell line |
|---|---|
| Target Compound Data | 34.71 µM (N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine; the closest fluorophenyl-bearing analog with published data sharing the target compound's 4-fluorophenyl-thiadiazole core) |
| Comparator Or Baseline | 52.63 µM (N-benzyl-5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine); Cisplatin control IC₅₀ 3.3 µM against MDA-MB-231 |
| Quantified Difference | 1.52-fold lower IC₅₀ (i.e., higher potency) for the 4-fluorophenyl analog vs. the 4-methoxyphenyl analog |
| Conditions | MTT assay; HEK293T human embryonic kidney cell line; cisplatin as reference control |
Why This Matters
For procurement in SAR-driven anticancer programs, the 4-fluorophenyl substituent is empirically associated with a ~1.5-fold potency gain over the 4-methoxyphenyl alternative, making 4-fluorophenyl-bearing compounds the structurally justified choice when this pharmacophoric feature is critical.
- [1] Chandra Sekhar, D., Venkata Rao, D.V., Tejeswara Rao, A., Lav Kumar, U., & Jha, A. (2019). Design and Synthesis of 1,3,4-Thiadiazole Derivatives as Novel Anticancer and Antitubercular Agents. Russian Journal of General Chemistry, 89(4), 770–779. DOI: 10.1134/S1070363219040224. View Source
